5-chloro-4-{[(2,4-dimethylphenyl)sulfanyl]methyl}-1-methyl-3-phenyl-1H-pyrazole
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Overview
Description
5-chloro-4-{[(2,4-dimethylphenyl)sulfanyl]methyl}-1-methyl-3-phenyl-1H-pyrazole is a synthetic organic compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by its unique structure, which includes a chloro group, a sulfanyl group attached to a dimethylphenyl ring, and a phenyl group, making it a versatile molecule in various chemical reactions and applications.
Mechanism of Action
Target of Action
A related compound was found to have potent in vitro antipromastigote activity
Mode of Action
It’s known that many drugs work by interacting with their targets, causing changes in their function or activity
Biochemical Pathways
Drugs often exert their effects by influencing biochemical pathways, either by enhancing or inhibiting the activity of key enzymes or other proteins
Preparation Methods
The synthesis of 5-chloro-4-{[(2,4-dimethylphenyl)sulfanyl]methyl}-1-methyl-3-phenyl-1H-pyrazole can be achieved through several synthetic routes. One common method involves the reaction of 5-chloro-3-methyl-1-phenyl-1H-pyrazole with 2,4-dimethylphenylsulfanyl chloride in the presence of a base such as sodium hydride. The reaction is typically carried out in an aprotic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
5-chloro-4-{[(2,4-dimethylphenyl)sulfanyl]methyl}-1-methyl-3-phenyl-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
5-chloro-4-{[(2,4-dimethylphenyl)sulfanyl]methyl}-1-methyl-3-phenyl-1H-pyrazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it a valuable tool in biochemical studies and drug discovery.
Medicine: It has potential therapeutic applications due to its ability to modulate specific biological pathways, although further research is needed to fully understand its medicinal properties.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Comparison with Similar Compounds
5-chloro-4-{[(2,4-dimethylphenyl)sulfanyl]methyl}-1-methyl-3-phenyl-1H-pyrazole can be compared with other similar compounds, such as:
5-chloro-3-methyl-1-phenyl-1H-pyrazole: This compound lacks the sulfanyl group, making it less versatile in certain chemical reactions.
4-{[(2,4-dimethylphenyl)sulfanyl]methyl}-1-methyl-3-phenyl-1H-pyrazole:
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties that are not present in its analogs.
Properties
IUPAC Name |
5-chloro-4-[(2,4-dimethylphenyl)sulfanylmethyl]-1-methyl-3-phenylpyrazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN2S/c1-13-9-10-17(14(2)11-13)23-12-16-18(21-22(3)19(16)20)15-7-5-4-6-8-15/h4-11H,12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMERNVWDTWGPDQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)SCC2=C(N(N=C2C3=CC=CC=C3)C)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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